molecular formula C7H4ClFN2 B13849491 6-Chloro-7-fluoro-1H-indazole

6-Chloro-7-fluoro-1H-indazole

Cat. No.: B13849491
M. Wt: 170.57 g/mol
InChI Key: XRYQFEAYGSQPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-fluoro-1H-indazole is a halogenated indazole derivative characterized by a bicyclic aromatic structure containing two nitrogen atoms at positions 1 and 2 of the fused benzene ring. The compound features chlorine and fluorine substituents at the 6- and 7-positions, respectively (Figure 1). Indazole scaffolds are widely explored in medicinal chemistry due to their versatility in binding to biological targets, particularly kinases and enzymes involved in cancer and inflammatory pathways . The introduction of halogens like chlorine and fluorine enhances lipophilicity, metabolic stability, and target affinity, making this compound a promising candidate for drug discovery .

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

6-chloro-7-fluoro-1H-indazole

InChI

InChI=1S/C7H4ClFN2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11)

InChI Key

XRYQFEAYGSQPMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-fluoro-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed reaction to form N–N bonds in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production of 6-Chloro-7-fluoro-1H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, is common in industrial settings to facilitate efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-fluoro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized indazole compounds.

Scientific Research Applications

6-Chloro-7-fluoro-1H-indazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-7-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell growth and modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 6-Chloro-7-fluoro-1H-indazole, the following structurally related compounds are analyzed:

Structural Analogues

2.1.1 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole
  • Core Structure : Benzoimidazole (two nitrogen atoms at positions 1 and 3).
  • Substituents : Fluorine at position 5, a bulky benzo[d][1,3]dioxol-5-yloxy group, and a substituted phenyl ring.
  • Synthesis : Prepared via condensation of 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine with aldehydes in the presence of sodium metabisulfite and DMF under nitrogen .
  • The bulky substituents may hinder membrane permeability but improve target specificity .
2.1.2 6-Fluoro-1H-indole-2-carboxylic acid
  • Core Structure : Indole (one nitrogen atom at position 1).
  • Substituents : Fluorine at position 6 and a carboxylic acid group at position 2.
  • Applications : Serves as a synthetic intermediate for antiviral and anticancer agents. The carboxylic acid group introduces hydrogen-bonding capacity, enhancing interactions with polar biological targets .
2.1.3 6-Chloro-2(3H)-benzothiazolone
  • Core Structure : Benzothiazolone (sulfur and nitrogen in the heterocycle).
  • Substituents : Chlorine at position 5.
  • Applications : Used in polymer chemistry and as a corrosion inhibitor. The thiazolone ring confers distinct electronic properties compared to indazole .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.